Home > Products > Screening Compounds P84348 > 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one - 1310249-56-9

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one

Catalog Number: EVT-1454633
CAS Number: 1310249-56-9
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.087
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a heterocyclic compound notable for its potential biological activity and applications in medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological properties, including potential use as receptor antagonists and in the treatment of various diseases.

Source and Classification

The compound is classified under the following identifiers:

  • CAS Number: 1429309-35-2
  • Molecular Formula: C9H8BrN3O
  • Molar Mass: 254.08332 g/mol .

It is primarily sourced from chemical suppliers and has been explored in various research studies focused on its synthesis and biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing bromoacetyl derivatives as starting materials.

A notable synthesis pathway involves:

  1. Formation of the cyclopentane ring: This can be achieved through a series of reactions involving cyclization and bromination steps.
  2. Bromination: The introduction of bromine at the 3-position is usually accomplished using brominating agents such as N-bromosuccinimide.
  3. Final cyclization: The compound is completed through tautomerization or further cyclization steps to stabilize the final structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one features a fused bicyclic system that includes a pyrazole and pyrimidine moiety. The presence of a bromine atom at the 3-position influences both the electronic properties and reactivity of the compound.

Key structural data include:

  • Bond Angles and Lengths: The compound exhibits typical bond lengths for carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds.
  • Tautomeric Forms: The compound may exist in various tautomeric forms depending on environmental conditions .
Chemical Reactions Analysis

Reactions and Technical Details

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one can participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Cycloaddition Reactions: The double bonds present in the structure can engage in cycloadditions with dienophiles.
  3. Oxidation Reactions: Under certain conditions, oxidation can lead to modifications of the nitrogen atoms within the heterocyclic framework .
Mechanism of Action

Process and Data

The mechanism of action for 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one primarily revolves around its interaction with biological receptors. Research indicates that derivatives of this compound can act as antagonists for corticotropin-releasing factor 1 receptors, which are implicated in stress response mechanisms.

The binding affinity to these receptors can be attributed to:

  • Hydrogen Bonding: Interactions between nitrogen atoms in the pyrazole ring and receptor sites.
  • Hydrophobic Interactions: The bicyclic structure allows for favorable interactions with hydrophobic pockets within the receptor .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the bromine atom .
Applications

Scientific Uses

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has significant potential applications in medicinal chemistry:

  • Pharmacological Research: It serves as a lead compound for developing new receptor antagonists targeting stress-related disorders.
  • Synthetic Chemistry: Utilized as an intermediate in synthesizing more complex heterocyclic compounds with desired biological activities.

These applications highlight its importance as a versatile building block in drug discovery processes .

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Validation

The compound 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one (CAS No. 1429309-35-2) has the molecular formula C₉H₈BrN₃O and a molecular weight of 254.087 g/mol [3]. Its IUPAC name systematically describes:

  • "3-Bromo": A bromine atom at position 3 of the pyrazole ring.
  • "6,7-dihydro-4H": Partial saturation at the 6,7-positions of the cyclopentane ring.
  • "cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one": A fused tricyclic system where the pyrimidine ring bears a ketone at position 8 [3].

Structural validation is confirmed via the SMILES notation BrC=1C=NN2C1NC1=C(C2=O)CCC1, which defines the connectivity: bromopyrazole fused to a pyrimidinone, bridged by a saturated cyclopentane ring [3]. The PubChem CID (75412434) further corroborates this identity .

Table 1: Key Identifiers of the Compound

PropertyValue
CAS No.1429309-35-2
Molecular FormulaC₉H₈BrN₃O
Molecular Weight254.087 g/mol
SMILESBrC=1C=NN2C1NC1=C(C2=O)CCC1
PubChem CID75412434
Storage Conditions2–8°C in a sealed container

Comparative Analysis of Heterocyclic Naming Conventions for Pyrazolo-Pyrimidine Derivatives

Naming conventions for pyrazolo-pyrimidine derivatives vary significantly based on ring-fusion priorities and atom numbering. This compound exemplifies two key variations:

  • Fusion-Atom Priority: The name "cyclopenta[d]pyrazolo[1,5-a]pyrimidine" designates the cyclopentane ring fused to the pyrazolo-pyrimidine system via bonds "d" (pyrimidine edge) and "a" (pyrazole edge) [3].
  • Positional Numbering: Contrast with simpler derivatives like 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione (C₆H₄BrN₃O₂, CID 136660838), where the absence of a fused cyclopentane simplifies numbering to the bicyclic core [2].

Notably, patents like WO2017145013A1 use alternative conventions, such as "pyrazolo[5,1-b][1,3]oxazine," where "b" denotes fusion between pyrazole position 5 and oxazine position 1 [5]. Such discrepancies arise from:

  • Ring-Fusion Hierarchy: Prioritizing the heteroatom-rich ring (e.g., pyrimidine vs. cyclopentane).
  • Tautomeric Considerations: Derivatives like 3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 83678939) use "one" instead of "dione" to imply enol-keto equilibria [7].

Table 2: Naming Conventions in Related Heterocycles

CompoundConvention UsedFusion Bonds
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-onePyrimidine-centriccyclopenta[d] + pyrazolo[1,5-a]
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazinePyrazole-centricpyrazolo[5,1-c]
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidineBicyclic prioritypyrazolo[1,5-a] [6] [10]

Isomerism and Tautomeric Forms in Fused Bicyclic Systems

The compound exhibits structural isomerism and tautomerism due to:

  • Ring Fusion Isomerism: The cyclopenta ring fusion at pyrimidine positions 5-6-7 (vs. 6-7-8) creates distinct regioisomers. For example, 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CID 118048223) shifts saturation to a pyrazine ring, altering the heteroatom arrangement [4].
  • Tautomeric Equilibria: The 8-keto group enables lactam-lactim tautomerism, where the carbonyl form dominates in solid states. Derivatives like 3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 83678939) exhibit analogous equilibria, with the keto form stabilized by intramolecular hydrogen bonding [7] [10].

In polar solvents, prototropic shifts may generate zwitterionic forms, though crystallographic data for this specific compound remains limited. Studies on analogs (e.g., tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate, CID 72212688) confirm that electron-withdrawing substituents (e.g., bromine at pyrazole-C3) suppress enolization at adjacent positions [8].

Table 3: Tautomeric Forms in Pyrazolo-Pyrimidine Derivatives

Tautomer TypeStructureStabilizing Factors
8-Keto (Lactam)Predominant form with C8=O groupResonance with pyrimidine ring; crystallinity
8-Hydroxy (Lactim)Rare, with C8-OH groupSolvent polarity; intramolecular H-bonding
ZwitterionicProton transfer from N5 to O8Polar protic solvents

Properties

CAS Number

1310249-56-9

Product Name

3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one

IUPAC Name

10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

Molecular Formula

C9H8BrN3O

Molecular Weight

254.087

InChI

InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2

InChI Key

TWOYDPCOCPDXLF-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)Br

Synonyms

3-BroMo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyriMidin-8(5H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.